2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with phenyl acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include nucleic acids, proteins, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-methyl-acetamide
- 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-ethyl-acetamide
Uniqueness
The uniqueness of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N4O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-2-8-19-12(16)9-13(20)18-15(19)22-10-14(21)17-11-6-4-3-5-7-11/h2-7,9H,1,8,10,16H2,(H,17,21) |
InChI Key |
MZXQZQFSQQBJOG-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=C2)N |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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